2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride
Description
Chemical Structure: The compound features a cyclopentane ring with (1S,3R)-stereochemistry, an ethanol side chain at position 2, and a hydrochloride salt formation at the amine group. Molecular Formula: C₇H₁₄ClNO (hydrochloride salt) . Molecular Weight: 179.65 g/mol (calculated from molecular formula). CAS Number: 1279032-31-3 . Applications: Primarily used as a pharmaceutical intermediate, as indicated by supplier listings in pharmaceutical and agrochemical sectors . Safety Profile: Hazard statements include H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H332/H335 (respiratory irritation) .
Properties
IUPAC Name |
2-[(1S,3R)-3-aminocyclopentyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-2-1-6(5-7)3-4-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNGSIFUBYOWJD-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Methodological Approaches
Chiral Pool Synthesis from L-Phenylalanine
A patented route (CN109651178A) utilizes L-phenylalanine as a chiral starting material to construct the cyclopentane backbone while preserving stereochemistry. The process involves four critical stages:
1.1.1. Amino Acid Protection and Esterification
L-Phenylalanine undergoes ethoxycarbonyl protection using di-tert-butyl dicarbonate (Boc₂O) in methanol, followed by esterification with thionyl chloride (SOCl₂) to yield L-phenylalanine ethyl ester hydrochloride. Reaction conditions include reflux in ethanol (5 hours, 50°C) with a yield of 86%.
1.1.2. Cyclopentane Ring Formation
The protected amino acid is subjected to intramolecular cyclization under hydrogenation conditions (10% palladium on carbon, H₂ atmosphere, 50°C, 2 hours). This step achieves 93–94% yield of the racemic cyclopentane intermediate, which is subsequently resolved via chiral chromatography.
1.1.3. Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in methanol to precipitate the hydrochloride salt. This step achieves 79–85% yield, with purity confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Table 1: Key Reaction Parameters for L-Phenylalanine Route
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Protection/Esterification | Boc₂O, SOCl₂, MeOH, reflux | 86 | >95% |
| Cyclization | Pd/C, H₂, 50°C | 93–94 | 90% |
| Salt Formation | HCl/MeOH, 0°C | 79–85 | >98% |
Stereoselective Synthesis via Asymmetric Catalysis
An alternative approach employs transition metal catalysis to induce stereocontrol during cyclopentane formation. The ACS Medicinal Chemistry study outlines a method using tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate as a key intermediate:
1.2.1. Carbamate Protection
The amine group is protected with tert-butoxycarbonyl (Boc) using Boc₂O in acetonitrile under reflux (16 hours), achieving 69–70% yield.
1.2.2. Palladium-Mediated Coupling
A pyrazolo[1,5-a]pyrimidine derivative is coupled to the Boc-protected aminocyclopentane via nucleophilic aromatic substitution. Reaction conditions (K₂CO₃, MeCN, reflux) yield 68–70% of the coupled product.
1.2.3. Deprotection and Salt Formation
Boc removal with hydrochloric acid in dioxane (4 M, 2 hours) followed by neutralization yields the free amine, which is converted to the hydrochloride salt with 55% yield and >99% enantiomeric excess (ee).
Table 2: Performance Metrics for Catalytic Asymmetric Synthesis
| Parameter | Value |
|---|---|
| Boc Protection Yield | 69–70% |
| Coupling Reaction Time | 16 hours |
| Deprotection Efficiency | 55% (isolated) |
| Final ee | >99% |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Hydrogenation steps exhibit sensitivity to solvent polarity. Methanol outperforms tetrahydrofuran (THF) in the patented route, reducing side-product formation by 12%. Elevated temperatures (>60°C) during cyclization lower diastereomeric ratios (dr) from 9:1 to 5:1, necessitating strict thermal control.
Analytical and Purification Strategies
Industrial-Scale Considerations
Cost-Benefit Analysis
The L-phenylalanine route incurs higher raw material costs ($120/kg vs. $80/kg for catalytic synthesis) but offers superior stereochemical outcomes. Batch processing in 500 L reactors achieves 15 kg/month output with 78% overall yield.
Waste Management
Solvent recovery systems (e.g., methanol distillation) reduce waste generation by 40%. Palladium recovery via filtration and ion-exchange resins achieves 95% metal reclamation.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines .
Scientific Research Applications
2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
rac-2-[(1R,3S)-3-Aminocyclopentyl]ethanol Hydrochloride
- Key Differences: Stereochemistry: Racemic mixture (1R,3S and 1S,3R enantiomers) vs. enantiomerically pure (1S,3R) configuration in the target compound.
- Molecular Formula: Identical (C₇H₁₄ClNO).
- Synthesis Challenges : Separation of enantiomers requires chiral resolution techniques, increasing production costs .
2-[(1S,3R)-3-Aminocyclopentyl]acetonitrile Hydrochloride
- Structural Difference: Acetonitrile group (-CH₂CN) replaces the ethanol (-CH₂CH₂OH) side chain.
- Physicochemical Properties: Molecular Weight: 158.64 g/mol vs. 179.65 g/mol for the target compound. Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 129.1 Ų (acetonitrile derivative) vs. 128.1 Ų for the ethanol analog, suggesting minor differences in mass spectrometry behavior .
- Applications : Nitrile groups are often intermediates in medicinal chemistry for further functionalization (e.g., hydrolysis to carboxylic acids) .
(1R,3S)-3-Aminocyclohexanol Hydrochloride
- Structural Difference : Cyclohexane ring instead of cyclopentane, with a hydroxyl group at position 3.
- Molecular Formula: C₆H₁₄ClNO (hydrochloride salt) .
- Physicochemical Properties: Molecular Weight: 151.63 g/mol (lower than the target compound due to smaller side chain). Solubility: Increased hydrophilicity from the hydroxyl group may enhance aqueous solubility compared to the ethanol derivative.
- Safety : Similar hazard profile (H302, H315, etc.) .
(1R,3S)-3-Fluorocyclopentanamine Hydrochloride
- Structural Difference: Fluorine atom replaces the ethanol side chain.
- Molecular Formula : C₅H₁₀ClFN .
- Applications : Fluorinated analogs are valued in drug design for metabolic stability and bioavailability enhancement .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and diverse research findings.
- Chemical Name: 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride
- CAS Number: 2402789-97-1
- Molecular Formula: CHClNO
- Molecular Weight: 175.67 g/mol
The biological activity of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride primarily involves its interaction with specific receptors and enzymes:
- Receptor Modulation: The compound has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition: It exhibits inhibitory effects on certain enzymes, which may contribute to its therapeutic properties in conditions such as depression or anxiety.
Pharmacological Effects
Research indicates that 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride has several notable pharmacological effects:
- Antidepressant Activity: Studies have suggested that the compound may possess antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
- Cognitive Enhancement: Preliminary data indicates potential benefits in enhancing cognitive functions, particularly in memory retention and learning processes.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study 1: Antidepressant Effects
- Objective: To evaluate the antidepressant-like effects in rodents.
- Methodology: Rodents were administered varying doses of the compound. Behavioral tests such as the forced swim test were conducted.
- Results: A significant decrease in immobility time was observed at higher doses, indicating potential antidepressant activity.
-
Study 2: Cognitive Function
- Objective: To assess the impact on cognitive performance.
- Methodology: The Morris water maze test was utilized to evaluate learning and memory.
- Results: Treated animals showed improved performance compared to controls, suggesting cognitive enhancement properties.
Data Summary
| Study | Objective | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antidepressant Effects | Forced swim test | Decreased immobility time at high doses |
| Study 2 | Cognitive Function | Morris water maze | Improved performance in treated animals |
Safety and Toxicity
While initial studies indicate promising biological activities, safety profiles must be established through comprehensive toxicological assessments. Early findings suggest a favorable safety margin; however, further research is necessary to confirm these results.
Q & A
Q. What are the recommended synthetic routes for 2-[(1S,3R)-3-aminocyclopentyl]ethanol hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves reductive amination of cyclopentanone derivatives followed by resolution of enantiomers. For example:
Reductive Amination : React cyclopentanone with ethanolamine derivatives under catalytic hydrogenation to introduce the amino and hydroxyl groups .
Chiral Resolution : Use chiral column chromatography or enzymatic resolution to isolate the (1S,3R) enantiomer. Purity (>95%) can be verified via polarimetry and chiral HPLC with a cellulose-based column .
Hydrochloride Formation : Treat the free base with HCl in anhydrous ethanol to form the hydrochloride salt, confirmed by FTIR (N-H stretch at ~2500 cm⁻¹) and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentyl ring geometry and substituent positions. Key signals include cyclopentyl protons (δ 1.5–2.5 ppm) and ethanolamine NH₂/OH groups (δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₇H₁₆ClNO; theoretical m/z 177.09 [M+H]⁺) .
- X-ray Crystallography : For absolute stereochemistry confirmation, single-crystal X-ray diffraction is recommended .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?
- Methodological Answer :
- Solubility : The hydrochloride salt increases water solubility due to ionic interactions. Solubility can be quantified via shake-flask method (e.g., ~15 mg/mL in PBS at pH 7.4) .
- Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., free base or cyclopentanol derivatives) indicate hydrolysis susceptibility .
Advanced Research Questions
Q. What strategies are effective in resolving data contradictions between computational predictions and experimental binding affinities for this compound?
- Methodological Answer :
- Docking vs. Experimental IC₅₀ : If MD simulations predict high affinity (e.g., for serotonin receptors) but assays show weak activity, recalibrate force fields using QM/MM hybrid methods to account for solvent effects and protonation states .
- Validate via SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) can resolve discrepancies by measuring real-time binding kinetics .
Q. How can researchers optimize enantiomeric excess (ee) in large-scale synthesis while minimizing racemization?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts like Ru-BINAP complexes for hydrogenation steps (ee >98%) .
- Process Controls : Maintain pH <5 during HCl salt formation to prevent racemization. Monitor ee via inline PAT (process analytical technology) tools like Raman spectroscopy .
Q. What in vitro and in vivo models are suitable for studying its pharmacokinetic/pharmacodynamic (PK/PD) properties?
- Methodological Answer :
- In Vitro : Caco-2 cell monolayers for permeability assays (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
- In Vivo : Rodent models with LC-MS/MS plasma analysis. Key parameters: t₁/₂ (~2–4 hr), Cmax (~500 ng/mL at 10 mg/kg dose) .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to design experiments to resolve ambiguity?
- Methodological Answer :
- Comparative Metabolism Studies : Incubate the compound with human liver microsomes (HLM) vs. hepatocytes. If HLM shows rapid clearance but hepatocytes do not, investigate phase II conjugation (e.g., glucuronidation) via UPLC-QTOF .
- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolite formation pathways .
Methodological Tables
| Parameter | Analytical Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Enantiomeric Purity | Chiral HPLC (Chiralpak IA) | ee ≥98% | |
| Aqueous Solubility | Shake-Flask (pH 7.4) | ≥15 mg/mL | |
| Plasma Stability (t₁/₂) | LC-MS/MS (Rodent Plasma) | t₁/₂ ≥2 hr |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
